molecular formula C9H12N2O3 B2725912 [4-(Dimethylamino)-3-nitrophenyl]methanol CAS No. 1039882-00-2

[4-(Dimethylamino)-3-nitrophenyl]methanol

Cat. No.: B2725912
CAS No.: 1039882-00-2
M. Wt: 196.206
InChI Key: SMMCFHUGTZNWEN-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)-3-nitrophenyl]methanol is a chemical compound with the CAS Registry Number 1039882-00-2 and a molecular formula of C 9 H 12 N 2 O 3 , yielding a molecular weight of 196.20 g/mol . This benzenemethanol derivative features both a methanol substituent and a dimethylamino group adjacent to a nitro functional group on the aromatic ring, a structure that suggests its utility as a versatile synthetic intermediate or a building block in organic chemistry. The dimethylamino electron-donating group and the nitro electron-withdrawing group create a push-pull system within the molecule, which can influence its electronic properties and reactivity. In research settings, this compound is primarily valued as a key precursor in the synthesis of more complex molecules, particularly in the development of functional materials and pharmaceutical candidates. Its structure indicates potential applications as an intermediate for dyes, ligands in coordination chemistry, or in the preparation of compounds for agrochemical research. The product requires cold-chain transportation to ensure stability and is strictly designated For Research Use Only. It is not for human or veterinary diagnostic or therapeutic applications . Key Specifications: • CAS Number: 1039882-00-2 • Molecular Formula: C 9 H 12 N 2 O 3 • Molecular Weight: 196.20 • MDL Number: MFCD11191404

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(dimethylamino)-3-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMCFHUGTZNWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Elucidation of 4 Dimethylamino 3 Nitrophenyl Methanol

Established and Novel Synthetic Pathways for the Target Compound and its Structural Precursors

A primary and reliable method for the formation of benzylic alcohols is the reduction of a corresponding benzoic acid derivative, such as an ester or a nitrile. The synthesis of the target compound would likely commence from 4-(dimethylamino)benzoic acid. Nitration of this precursor would lead to 4-(dimethylamino)-3-nitrobenzoic acid. Subsequent esterification, for instance with methanol (B129727), would yield methyl 4-(dimethylamino)-3-nitrobenzoate.

This ester serves as a direct precursor to the target alcohol. Its reduction can be achieved using various reducing agents.

Table 1: Comparison of Reducing Agents for Ester to Alcohol Transformation

Reducing Agent Typical Conditions Advantages Disadvantages
Lithium aluminum hydride (LiAlH₄) Anhydrous ether or THF, 0 °C to r.t. High reactivity, excellent yields Non-selective, pyrophoric, requires strict anhydrous conditions
Sodium borohydride (B1222165) (NaBH₄) Protic solvents (e.g., ethanol, methanol) Milder, more selective, safer to handle Generally requires a co-reagent (e.g., LiCl) for efficient ester reduction

For the conversion of methyl 4-(dimethylamino)-3-nitrobenzoate to [4-(Dimethylamino)-3-nitrophenyl]methanol, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be effective in reducing the ester group to a primary alcohol. However, care must be taken as LiAlH₄ can also reduce the nitro group under certain conditions. A milder and more chemoselective option, such as sodium borohydride in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) at low temperatures, could potentially favor the reduction of the ester over the nitro group.

Alternatively, starting from 4-(dimethylamino)-3-nitrobenzonitrile, reduction with a reagent like DIBAL-H could first yield the aldehyde, which can then be further reduced to the alcohol in a one-pot or sequential process.

While not a direct route to the target compound itself, condensation reactions are pivotal for creating precursors or analogues. For instance, 4-(dimethylamino)-3-nitrobenzaldehyde (B1267781) is a key intermediate that can be synthesized and then reduced to form the target benzylic alcohol.

The synthesis of this aldehyde often starts with 4-fluoronitrobenzene. Nucleophilic aromatic substitution with dimethylamine (B145610) yields 4-(dimethylamino)nitrobenzene. Subsequent Vilsmeier-Haack formylation can introduce the aldehyde group at the position ortho to the dimethylamino group, resulting in 4-(dimethylamino)-3-nitrobenzaldehyde. This aldehyde can then be readily reduced to this compound using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This two-step sequence (formylation followed by reduction) is often a highly efficient method for producing substituted benzylic alcohols.

Alkylation reactions are more relevant for the derivatization of this compound rather than its primary synthesis. Once the benzylic alcohol is formed, its hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., benzyl (B1604629) bromide), by reacting with tosyl chloride or a halogenating agent like PBr₃, respectively. These activated derivatives can then participate in nucleophilic substitution reactions.

For example, the corresponding [4-(Dimethylamino)-3-nitrophenyl]methyl bromide could react with various nucleophiles (e.g., cyanides, alkoxides, amines) to introduce a wide range of functional groups at the benzylic position, allowing for the synthesis of a library of related compounds.

The target compound, this compound, is achiral. However, if a substituent were introduced at the benzylic carbon, a stereocenter would be created, necessitating stereoselective synthesis methods to obtain enantiomerically pure or enriched products.

Asymmetric reduction of a corresponding ketone precursor, 4-(Dimethylamino)-3-nitrophenylketone, would be a common strategy. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Table 2: Examples of Asymmetric Ketone Reduction Methods

Method Catalyst/Reagent Typical Chiral Ligand/Auxiliary
CBS Reduction Borane (BH₃) Corey-Bakshi-Shibata (CBS) catalyst (proline-derived oxazaborolidine)
Asymmetric Transfer Hydrogenation Ruthenium or Rhodium complexes Chiral diamines or amino alcohols (e.g., from TsDPEN)

For instance, the asymmetric reduction of a hypothetical 1-[4-(dimethylamino)-3-nitrophenyl]ethan-1-one using a Noyori-type ruthenium catalyst with a chiral diamine ligand could yield the corresponding chiral 1-[4-(dimethylamino)-3-nitrophenyl]ethanol with high enantioselectivity.

Catalytic Systems and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This includes the use of catalytic methods over stoichiometric reagents and the application of green chemistry principles.

In recent years, metal-free and organocatalytic methods have emerged as powerful alternatives to traditional metal-based systems, often offering milder reaction conditions, lower toxicity, and reduced environmental impact.

For the key transformation of reducing an aldehyde (4-(dimethylamino)-3-nitrobenzaldehyde) to the target alcohol, organocatalytic hydrosilylation represents a viable metal-free approach. In this method, a silane, such as polymethylhydrosiloxane (B1170920) (PMHS), is used as the reducing agent, and a small organic molecule acts as the catalyst. Chiral organocatalysts, such as those derived from amino acids or cinchona alkaloids, can be employed to achieve asymmetric reduction if a prochiral ketone precursor is used.

Another green approach involves transfer hydrogenation using Hantzsch esters or other organic hydrides as the hydrogen source, catalyzed by a Brønsted or Lewis acid. These methods avoid the use of pyrophoric metal hydrides or high-pressure hydrogen gas, aligning with the principles of green chemistry by improving the safety and sustainability of the synthetic process.

Application of Fluoroalcohols as Solvents and Reaction Promoters

Fluoroalcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have garnered significant attention as unique solvents and reaction promoters in organic synthesis. Their distinct properties, including high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity, enable them to facilitate reactions that may be sluggish or selective in conventional solvents.

In the context of reactions involving structures similar to this compound, fluoroalcohols can play several promotional roles. Their strong hydrogen-bond-donating nature can activate electrophiles and leaving groups. For instance, in reactions involving the benzylic alcohol moiety, a fluoroalcohol solvent could protonate the hydroxyl group, facilitating its departure in substitution or elimination reactions. Similarly, they can activate nitro groups through hydrogen bonding, potentially increasing the aromatic ring's susceptibility to nucleophilic attack, a key consideration in nucleophilic aromatic substitution (SNAr) pathways.

Research has demonstrated that fluoroalcohols can significantly influence the chemo- and regioselectivity of chemical transformations. By stabilizing charged intermediates and transition states through their high ionizing power and hydrogen-bonding networks, they can alter reaction pathways and product distributions. While specific studies detailing the use of fluoroalcohols in the synthesis of this compound are not prevalent, the established principles suggest their potential utility in enhancing reaction rates and controlling selectivity during its synthesis or subsequent transformations.

Table 1: Properties and Applications of Common Fluoroalcohols in Organic Synthesis

Fluoroalcohol Key Properties Potential Applications for Nitrophenyl Compounds
2,2,2-Trifluoroethanol (TFE) High polarity, moderate H-bond donor, low nucleophilicity. Promoter for nucleophilic substitution, solvent for C-H functionalization.

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Very high polarity, very strong H-bond donor, extremely low nucleophilicity, high ionizing power. | Activation of nitro groups for SNAr, stabilization of cationic intermediates, promotion of oxidation reactions. |

Reaction Mechanism Studies and Intermediate Characterization

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The interplay between the dimethylamino, nitro, and hydroxymethyl groups dictates the molecule's reactivity.

The synthesis of this compound involves the strategic introduction of the dimethylamino and nitro groups onto the aromatic ring. The order of these introductions is critical to achieving the desired regiochemistry.

One plausible synthetic route begins with 4-(dimethylamino)benzyl alcohol. The powerful electron-donating and ortho, para-directing dimethylamino group dominates the directing effects. However, the para position is blocked by the benzylic alcohol. Therefore, electrophilic nitration using a mixture of nitric and sulfuric acids would be expected to direct the incoming nitro group primarily to the ortho position (position 3). Studies on tandem oxidation-nitration of benzyl alcohols have shown that a mesomeric donor substituent at the para position directs nitration to the meta position relative to the carbonyl group (which would be position 3 relative to the original hydroxymethyl group). researchgate.net

An alternative and highly effective pathway involves Nucleophilic Aromatic Substitution (SNAr). This mechanism is particularly efficient for aromatic rings bearing strong electron-withdrawing groups, such as a nitro group. chemistrysteps.comlibretexts.org In this scenario, a precursor like 4-chloro-3-nitrobenzyl alcohol could be used. The nitro group, being ortho to the chlorine leaving group, strongly activates the ring towards nucleophilic attack. The reaction with dimethylamine would proceed via an addition-elimination mechanism. The nucleophile (dimethylamine) attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized onto the nitro group, providing significant stabilization. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final product. The presence of the nitro group is essential for this reaction to occur under reasonable conditions. mdpi.com

The benzylic position in this compound is a key site of reactivity. The proximity of the aromatic ring allows for the stabilization of reactive intermediates, such as carbocations, radicals, or carbanions, through resonance. This stabilization lowers the activation energy for a variety of transformations at the benzylic carbon.

The benzylic alcohol can undergo reactions typical of alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, and etherification. More advanced transformations include its use in cross-coupling reactions. For instance, after conversion of the hydroxyl group to a more effective leaving group (e.g., a tosylate or halide), the molecule could participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form a new carbon-carbon bond at the benzylic position. organic-chemistry.org

The electronic nature of the ring substituents significantly modulates this reactivity. The electron-donating dimethylamino group would help stabilize a benzylic carbocation intermediate, potentially accelerating SN1-type reactions. Conversely, the strongly electron-withdrawing nitro group would destabilize such a cation, making SN1 pathways less favorable. This electronic push-pull system creates a complex reactivity profile that can be exploited for selective chemical modifications. For example, derivatives of o-nitrobenzyl alcohol are widely used as photolabile protecting groups, where intramolecular reactions involving the nitro and benzylic positions are triggered by light. umass.edu

The choice of solvent can have a profound impact on the rate, yield, and regioselectivity of reactions involved in the synthesis and modification of this compound. Solvents influence reactions by solvating reactants, intermediates, and transition states, thereby altering their relative energies.

In the electrophilic nitration of a substituted benzene (B151609) ring, solvent polarity can significantly affect the isomer distribution. For example, studies on the nitration of anisole (B1667542) have shown that the ortho/para ratio varies considerably between nonpolar and polar solvents. researchgate.net This is attributed to changes in the solvation of the electrophile and the reaction intermediates. A similar effect could be expected in the nitration of 4-(dimethylamino)benzyl alcohol, where the choice of solvent could fine-tune the selectivity for the desired 3-nitro isomer. Computational studies on nitration mechanisms confirm that taking solvent effects into consideration is crucial for obtaining quantitatively reliable results for positional selectivity. nih.govresearchgate.net

For the Nucleophilic Aromatic Substitution (SNAr) pathway, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are typically employed. These solvents are effective at solvating the cation of the nucleophile's salt but poorly solvate the anion. This leaves the nucleophile "bare" and highly reactive, accelerating the rate of nucleophilic attack on the electron-deficient aromatic ring. The solvent's ability to stabilize the charged Meisenheimer complex intermediate is also a critical factor in the reaction's success.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,2,2-Trifluoroethanol (TFE)
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
4-(Dimethylamino)benzyl alcohol
Nitric acid
Sulfuric acid
4-Chloro-3-nitrobenzyl alcohol
Dimethylamine
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Advanced Spectroscopic Characterization and Solid State Structural Analysis

Comprehensive Vibrational Spectroscopy of [4-(Dimethylamino)-3-nitrophenyl]methanol

Key vibrational modes include:

O-H Stretching: A broad absorption band is expected in the IR spectrum, typically in the range of 3200-3500 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group of the methanol (B129727) moiety. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the dimethylamino and methanol groups would be observed between 2850-3000 cm⁻¹.

NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1385 cm⁻¹ range. spectroscopyonline.comresearchgate.net For instance, in nitrophenol isomers, the asymmetric stretching of the nitro group is observed around 1333-1343 cm⁻¹. spectroscopyonline.com

C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group is expected to appear in the 1250-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching of the primary alcohol is typically observed in the 1000-1075 cm⁻¹ range. researchgate.net

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
O-H stretch3200 - 3500Alcohol hydroxyl group
Aromatic C-H stretch3000 - 3100Benzene ring C-H bonds
Aliphatic C-H stretch2850 - 3000-CH₃ and -CH₂OH groups
NO₂ asymmetric stretch1500 - 1560Nitro group
NO₂ symmetric stretch1335 - 1385Nitro group
C=C aromatic stretch1450 - 1600Benzene ring skeletal vibrations
C-N stretch1250 - 1350Dimethylamino group
C-O stretch1000 - 1075Primary alcohol

A normal mode analysis, often performed using computational methods such as Density Functional Theory (DFT), can provide a more detailed understanding of the vibrational spectrum. arxiv.org Such calculations can predict the frequencies and intensities of the fundamental vibrational modes and can also elucidate any coupling between different modes. For complex molecules like this compound, vibrational coupling can occur, for example, between the C-N stretching and aromatic ring vibrations, or between the various bending modes. Computational vibrational spectroscopy is a powerful tool to unravel these complex interactions and provide a more robust assignment of the experimental spectra. arxiv.orgnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

While a standard one-dimensional NMR spectrum provides information on the chemical shifts and multiplicities of the different nuclei, multidimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning these signals and determining the connectivity of the molecule.

Based on analogous structures, the following ¹H and ¹³C NMR chemical shifts can be predicted: rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Description
-N(CH₃)₂~2.9 - 3.1~40 - 45Dimethylamino group protons and carbons
-CH₂OH~4.5 - 4.7~60 - 65Methanol group protons and carbon
-OHVariable (depends on solvent and concentration)-Hydroxyl proton
Aromatic H~7.0 - 8.0~115 - 150Aromatic ring protons and carbons

¹H NMR: The aromatic region would show distinct signals for the three protons on the benzene ring, with their multiplicities determined by their coupling to each other. The -CH₂OH protons would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton. The dimethylamino protons would give a sharp singlet.

¹³C NMR: The aromatic region would display six signals for the benzene ring carbons, with their chemical shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro and methanol groups. The carbons of the dimethylamino and methanol groups would appear in the aliphatic region of the spectrum.

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in the solid state. mst.eduemory.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. emory.edu For this compound, ¹³C CP-MAS NMR could reveal the presence of different polymorphs or non-equivalent molecules within the crystal lattice, which would manifest as a splitting of the carbon signals. nih.govresearchgate.net The analysis of CSA tensors can provide information about the local electronic environment and the orientation of different functional groups within the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic transitions within the molecule. The presence of both a strong electron-donating group (dimethylamino) and an electron-withdrawing group (nitro) on the aromatic ring suggests the presence of intramolecular charge transfer (ICT) characteristics.

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV and possibly the visible region. uou.ac.in These absorptions are likely due to π-π* and n-π* electronic transitions. uou.ac.in The presence of the dimethylamino and nitro groups is expected to cause a significant red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzyl (B1604629) alcohol, indicative of an extended conjugation and potential ICT character. For similar nitrophenyl derivatives, electronic transitions are observed in the 300-500 nm range. uou.ac.in

Upon excitation, molecules with significant ICT character often exhibit fluorescence. The emission spectrum would provide information about the energy of the excited state and the efficiency of the fluorescence process (quantum yield). The position and intensity of the emission band can be sensitive to the solvent polarity, a phenomenon known as solvatochromism, which is a hallmark of ICT compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of organic molecules is dictated by the transitions of electrons from lower to higher energy molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In the case of "this compound," the presence of both a strong electron-donating group (dimethylamino, -N(CH3)2) and a potent electron-withdrawing group (nitro, -NO2) on the aromatic ring gives rise to a significant intramolecular charge transfer (ICT) character.

This "push-pull" electronic configuration is expected to result in a pronounced absorption band in the near-UV or visible region of the electromagnetic spectrum. The lone pair of electrons on the nitrogen atom of the dimethylamino group and the π-system of the benzene ring act as the electron donor, while the nitro group serves as the electron acceptor. Upon absorption of light, an electron is promoted from a molecular orbital that is largely localized on the donor and the aromatic ring to an orbital that has a significant contribution from the acceptor group. This π → π* transition with a strong ICT character is responsible for the intense, long-wavelength absorption band.

Table 1: Predicted UV-Vis Absorption Characteristics

Feature Predicted Characteristic Rationale
Primary Absorption Band Intense band in the near-UV or visible region Strong intramolecular charge transfer (ICT) from the dimethylamino group to the nitro group.
Transition Type π → π* with significant ICT character Promotion of an electron from the HOMO (localized on the donor and ring) to the LUMO (localized on the acceptor).
Solvatochromism Expected to exhibit solvatochromic shifts The polar nature of the excited state will be stabilized to varying degrees by solvents of different polarities.

Fluorescence Spectroscopy: Quantum Yields and Emission Characteristics

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the pathways of its de-excitation. For molecules with a significant ICT character, the emission properties are often highly sensitive to the surrounding environment. Following photoexcitation to the ICT state, the molecule relaxes to a lower energy state via radiative (fluorescence) and non-radiative decay pathways.

The fluorescence emission of "this compound" is expected to be characterized by a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This is a hallmark of molecules that undergo a significant change in their electronic and geometric structure upon excitation. The excited state, having a more polar nature due to the charge transfer, will be stabilized by polar solvents, leading to a red-shift in the emission spectrum.

The fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process. For many nitro-aromatic compounds, the fluorescence quantum yield is often low. This is because the nitro group can promote efficient intersystem crossing to the triplet state, which then deactivates through non-radiative pathways. However, the presence of the strong electron-donating dimethylamino group can influence this behavior. For example, the fluorescence quantum yield of a 4-nitrophenyl substituted BODIPY was found to be significantly higher in nonpolar hexane (B92381) compared to other solvents. nih.gov

Table 2: Predicted Fluorescence Properties

Property Predicted Behavior Rationale
Stokes Shift Large Significant change in dipole moment and geometry between the ground and excited states.
Solvatochromic Emission Pronounced red-shift in polar solvents Stabilization of the polar ICT excited state by the solvent dipole.
Quantum Yield (Φf) Likely to be solvent-dependent and potentially low in polar solvents Competition from non-radiative decay pathways, such as intersystem crossing, facilitated by the nitro group.

Time-Resolved Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for investigating the dynamics of excited states on ultrafast timescales. These methods allow for the direct observation of processes like intramolecular charge transfer, solvent relaxation, and intersystem crossing.

For "this compound," upon photoexcitation, the initial locally excited (LE) state is expected to rapidly evolve into the more stable intramolecular charge transfer (ICT) state. This process is often accompanied by conformational changes, such as the twisting of the nitro group relative to the phenyl ring, to accommodate the new charge distribution. Studies on donor-acceptor carboranes have shown that the charge transfer process is dependent on the relative torsional angles of the donor and acceptor groups. nih.gov

The dynamics of this process are highly dependent on the solvent environment. In polar solvents, the stabilization of the ICT state can accelerate the charge transfer process and subsequent solvent relaxation dynamics. The solvent molecules will reorient around the newly formed, more polar excited state, leading to a time-dependent shift of the emission spectrum to lower energies. This dynamic Stokes shift can be monitored using time-resolved fluorescence spectroscopy. The excited-state dynamics of donor-acceptor phenazine-imidazole derivatives are significantly influenced by solvent polarity, with charge transfer states being generated in polar solvents. bohrium.comnih.govrsc.org

X-ray Crystallography and Intermolecular Interactions

While a specific crystal structure for "this compound" is not available in the reviewed literature, a detailed analysis of the closely related compound "(4-Nitrophenyl)methanol" provides a solid foundation for predicting its solid-state behavior. nih.gov

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "(4-Nitrophenyl)methanol," the crystal structure reveals a triclinic system. The nitro group is nearly coplanar with the benzene ring, with a very small rotation. nih.gov In contrast, the hydroxyl group of the methanol moiety is displaced from the plane of the central ring. nih.gov

Table 3: Crystallographic Data for the Analogous (4-Nitrophenyl)methanol

Parameter Value Reference
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 6.2216 (5) nih.gov
b (Å) 7.4096 (6) nih.gov
c (Å) 7.7833 (6) nih.gov
α (°) 110.867 (2) nih.gov
β (°) 93.667 (2) nih.gov
γ (°) 90.748 (3) nih.gov
Volume (Å3) 334.34 (5) nih.gov
Z 2 nih.gov

Analysis of Hydrogen Bonding and van der Waals Interactions in Crystal Lattices (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In "(4-Nitrophenyl)methanol," molecules associate into ribbons through a combination of O-H···O and C-H···O hydrogen bonds. nih.gov The molecules also form columnar stacks through π-π interactions between the benzene rings. nih.gov The centroid-to-centroid distances of the interacting aromatic rings are 3.6514 (7) Å and 3.8044 (7) Å. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contacts can be identified. For 2-nitro-3-phenyl-9H-carbazole, Hirshfeld analysis revealed that the most significant contributions to the crystal packing are from H···H, C···H, and O···H interactions. nih.gov Similarly, for N-(2-nitrophenyl)maleimide, H···O, H···C, and H···H interactions were found to be dominant. doaj.orgresearchgate.net

Therefore, it is not possible to generate the detailed, data-driven article according to the specified outline and content requirements. The creation of scientifically accurate data tables and detailed research findings is contingent on the availability of published research, which could not be located for "this compound".

Computational and Theoretical Chemistry Studies of 4 Dimethylamino 3 Nitrophenyl Methanol

Computational Prediction of Spectroscopic Parameters

Theoretical Prediction of Electronic Absorption and Emission Spectra

Currently, there are no published studies that specifically predict the electronic absorption and emission spectra of [4-(Dimethylamino)-3-nitrophenyl]methanol using computational methods. Such studies, typically employing Time-Dependent Density Functional Theory (TD-DFT), would provide valuable insights into the molecule's photophysical properties. Theoretical calculations could determine the wavelengths of maximum absorption (λmax) and emission, the oscillator strengths of electronic transitions, and the nature of the molecular orbitals involved (e.g., HOMO-LUMO transitions). This information is crucial for understanding the compound's color, its potential as a chromophore, and its behavior upon photoexcitation. In related nitro-substituted aromatic systems, TD-DFT has been successfully used to correlate calculated transition energies with experimental UV-Visible spectra, often showing good agreement.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Dynamic Behavior and Conformational Mobility of the Compound

Specific molecular dynamics (MD) simulations for this compound are not found in the current body of scientific literature. MD simulations would be instrumental in mapping its conformational landscape and understanding the flexibility of its substituent groups—the dimethylamino, nitro, and methanol (B129727) moieties. Such studies on the parent molecule, benzyl (B1604629) alcohol, have revealed a highly flexible structure with multiple low-energy conformations. For the title compound, key areas of interest would be the rotational barriers around the C(phenyl)-C(methanol), C(phenyl)-N(dimethylamino), and C(phenyl)-N(nitro) bonds. Understanding this dynamic behavior is essential as the conformation can significantly influence the molecule's reactivity and intermolecular interactions.

Solvent Effects on Molecular Conformation and Electronic Properties

The influence of different solvent environments on the conformation and electronic properties of this compound has not been computationally modeled. Solvation models, both implicit (like the Polarizable Continuum Model, PCM) and explicit (involving MD simulations with solvent molecules), are critical for predicting how the compound behaves in solution. Solvents can stabilize different conformers and alter the energies of the frontier molecular orbitals, leading to shifts in the electronic absorption and emission spectra (solvatochromism). For a molecule with polar groups like the nitro and dimethylamino groups, these solvent effects are expected to be significant.

Computational Modeling of Reaction Mechanisms and Catalysis

Theoretical Insights into Catalyst-Substrate Interactions

In the absence of studies on catalyzed reactions involving this compound, there are no theoretical insights into its interactions with potential catalysts. Should this compound be used as a substrate in a catalyzed reaction, computational modeling would be a powerful tool to investigate the catalyst-substrate binding modes, the mechanism of catalytic action, and the factors governing catalytic efficiency and selectivity.

Structure Property Relationships: Non Biological Optical and Electronic Phenomena

Solvatochromic Behavior and Solvent-Dependent Electronic Properties

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. This is a hallmark of molecules that have a significant difference in their dipole moments between the ground and excited states. Push-pull systems like [4-(Dimethylamino)-3-nitrophenyl]methanol are expected to exhibit strong solvatochromism due to the pronounced intramolecular charge transfer upon photoexcitation.

In a typical push-pull molecule, the ground state is less polar than the excited state. Upon absorption of light, there is a transfer of electron density from the donor (dimethylamino) to the acceptor (nitro) group, leading to a more polar excited state. In polar solvents, this more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the absorption and emission maxima as the solvent polarity increases. This is known as positive solvatochromism. Some complex push-pull dyes can also exhibit reverse solvatochromism, where a benzenoid form is more stable in less polar solvents and a dipolar form is stabilized in more polar solvents. researchgate.net

While specific absorption and emission data for this compound across a range of solvents is not available, studies on similar molecules like 4-nitroaniline (B120555) derivatives demonstrate this characteristic behavior. nih.gov

The following table shows representative solvatochromic data for an analogous compound, 4-nitroanisole (B1192098), to illustrate the concept.

SolventDielectric Constant (ε)Absorption Maximum (λ_max) of 4-nitroanisole (nm)
Cyclohexane2.02312
Dichloromethane8.93329
Acetonitrile37.5330
Methanol (B129727)32.7335
Water80.1365

This table presents data for 4-nitroanisole to demonstrate the principle of solvatochromism in push-pull systems. The data is illustrative and not for this compound.

The interaction between a solute and the surrounding solvent molecules can be described by various theoretical models. For solvatochromic shifts, the Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the solvent polarity, allowing for an estimation of the change in dipole moment upon excitation.

The nature of the charge transfer (CT) state is also a subject of theoretical investigation. For many push-pull molecules, the formation of a Twisted Intramolecular Charge Transfer (TICT) state is a key de-excitation pathway. In the TICT model, after photoexcitation to a locally excited (LE) state, the molecule undergoes a conformational change, typically a rotation around the single bond connecting the donor or acceptor group to the π-system. This twisting leads to a full charge separation in the TICT state, which is highly stabilized in polar solvents.

Excited-State Dynamics and Charge Transfer Processes

The photophysical and photochemical behavior of this compound is governed by the dynamics of its excited states. For nitroaromatic push-pull compounds, the excited-state deactivation pathways are often complex and can involve several competing processes, including fluorescence, intersystem crossing to the triplet manifold, and non-radiative decay through internal conversion. nih.gov

Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). In many nitroaromatic chromophores, this excited state has a strong intramolecular charge transfer character. nih.gov The subsequent deactivation pathways are highly sensitive to the molecular environment, particularly the solvent polarity. In nonpolar solvents, intersystem crossing to a triplet state can be a dominant decay channel. nih.gov In contrast, in polar solvents, the stabilization of a charge-transfer state, such as a TICT state, can become the primary relaxation pathway. nih.gov The dynamics of these processes, such as the rate of ICT and subsequent solvent relaxation, occur on the femtosecond to picosecond timescale. nih.gov The presence of the nitro group is known to provide efficient S₁ decay channels, often leading to ultrafast fluorescence decays. nih.gov

In-depth Analysis of this compound Reveals Scientific Data Gap

Despite significant interest in the photophysical properties of donor-acceptor substituted aromatic compounds, a comprehensive review of scientific literature reveals a notable absence of specific research on the chemical compound this compound. Consequently, a detailed analysis of its structure-property relationships, particularly concerning its non-biological optical and electronic phenomena as requested, cannot be fulfilled at this time.

Extensive searches of scholarly databases and chemical literature have failed to identify any dedicated studies investigating the specific photophysical behaviors of this compound. This includes a lack of research into key areas such as the Twisted Intramolecular Charge Transfer (TICT) mechanism, pathways of excited-state relaxation, non-radiative decay, and its general luminescent properties.

While the constituent functional groups—a dimethylamino group (electron donor) and a nitro group (electron acceptor) attached to a phenyl ring—are characteristic of molecules known to exhibit interesting photophysical properties like TICT, no experimental or computational studies have been published that specifically elucidate these phenomena for this compound.

The requested detailed outline, focusing on:

Luminescent Properties and Tunability

Design Principles for Modulating Luminescence through Structural Modification

requires access to specific research findings, including data on excited-state dynamics, quantum yields, fluorescence lifetimes, and the influence of solvent polarity and structural modifications. This information is currently not available in the public scientific domain for this compound.

Therefore, a scientifically accurate and thorough article adhering strictly to the requested structure and content for this specific compound cannot be generated. The creation of such an article would necessitate original research, including synthesis, spectroscopic measurements, and computational modeling, to establish the foundational data required.

Synthesis and Comprehensive Characterization of 4 Dimethylamino 3 Nitrophenyl Methanol Analogues and Derivatives

Design and Synthesis Strategies for Analogues with Varied Substitution Patterns

The synthesis of analogues of [4-(dimethylamino)-3-nitrophenyl]methanol can be approached through systematic modifications of its core structure. These modifications primarily target the nitro group, the dimethylamino group, and the hydroxymethyl group, allowing for a thorough investigation of structure-property relationships. The general synthetic approaches would likely involve multi-step sequences starting from commercially available substituted anilines or phenols.

Systematic Modification of the Nitro Group Position and Nature

The position and electronic nature of the nitro group are critical determinants of the chemical and physical properties of the molecule. Strategies for its modification would involve:

Positional Isomers: The synthesis of isomers where the nitro group is at different positions relative to the dimethylamino and hydroxymethyl groups would provide insight into regiochemical effects. For instance, analogues with the nitro group at the 2- or 5-position could be synthesized. A plausible route for a 2-nitro analogue could start from 2-fluoro-3-nitroanisole, followed by nucleophilic aromatic substitution with dimethylamine (B145610), and subsequent reduction of the methoxy (B1213986) group to a hydroxymethyl group.

Replacement with Other Electron-Withdrawing Groups: To understand the specific influence of the nitro group, it can be replaced by other electron-withdrawing groups (EWGs) of varying strengths, such as cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) groups. The synthesis of these analogues would typically involve starting materials already bearing the desired EWG or the introduction of the EWG at a suitable stage of the synthesis, for example, through Sandmeyer reactions on an appropriate amino-substituted precursor.

A hypothetical synthetic scheme for positional isomers is presented below:

Target AnalogueProposed Starting MaterialKey Synthetic Steps
[4-(Dimethylamino)-2-nitrophenyl]methanol3-Nitro-4-fluoroanisole1. Nucleophilic aromatic substitution with dimethylamine. 2. Reduction of the formyl group (if starting from aldehyde) or demethylation followed by formylation and reduction.
[2-(Dimethylamino)-5-nitrophenyl]methanol2-Fluoro-4-nitrotoluene1. Nucleophilic aromatic substitution with dimethylamine. 2. Oxidation of the methyl group to a hydroxymethyl group.

Alteration of the Dimethylamino Group and its Derivatives

The dimethylamino group acts as a strong electron-donating group (EDG). Modifying this group would allow for fine-tuning of the electronic properties of the molecule.

Varying Alkyl Substituents: The methyl groups on the amine can be replaced with other alkyl groups (e.g., diethylamino, dipropylamino) to probe steric and electronic effects. These analogues can be synthesized from the corresponding N-alkylanilines. The synthesis of N-substituted anilines can be achieved through various methods, including the Smiles rearrangement or catalyst-free reactions of cyclohexenones with primary amines. beilstein-journals.orgacs.orgnih.govderpharmachemica.com

Incorporation into Cyclic Structures: The nitrogen atom can be incorporated into a cyclic structure, such as a pyrrolidino, piperidino, or morpholino group. This would conformationally constrain the amino group and alter its interaction with the aromatic ring. These analogues would be synthesized from the corresponding cyclic secondary amines.

Analogues with Primary and Secondary Amines: For comparison, analogues with -NH2 and -NHCH3 groups can be prepared. The synthesis of the primary amine analogue, (4-amino-3-nitrophenyl)methanol, is known. nih.gov Subsequent N-methylation would yield the secondary amine.

The following table summarizes potential modifications to the amino group:

Amino Group ModificationExamplePotential Synthetic Route
Varied Alkyl Groups[4-(Diethylamino)-3-nitrophenyl]methanolReaction of 4-fluoro-1-nitrobenzene with diethylamine, followed by functionalization at the 1-position.
Cyclic Amines[4-(Piperidin-1-yl)-3-nitrophenyl]methanolReaction of 4-fluoro-1-nitrobenzene with piperidine, followed by introduction of the hydroxymethyl group.
Primary/Secondary Amines(4-Amino-3-nitrophenyl)methanolStarting from p-aminophenol, followed by acetylation, nitration, and hydrolysis. google.com

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle for further derivatization, allowing for the introduction of a wide range of functionalities. nih.govresearchgate.netscirp.orgacs.org

Esterification: The alcohol can be converted to esters with varying chain lengths and electronic properties (e.g., acetate, benzoate, trifluoroacetate). This can be achieved by reacting the alcohol with the corresponding acyl chlorides or anhydrides in the presence of a base.

Etherification: Conversion to ethers (e.g., methoxy, benzyloxy) can be accomplished using Williamson ether synthesis, for example, by treating the alcohol with a strong base followed by an alkyl halide.

Conversion to Other Functional Groups: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing another avenue for derivatization. Conversely, it can be converted to a halomethyl group, which can then undergo nucleophilic substitution with a variety of nucleophiles.

A summary of potential derivatizations of the hydroxymethyl group is provided below:

DerivatizationReagentsResulting Functional Group
EsterificationAcyl chloride/anhydride, base-CH2OC(O)R
EtherificationNaH, Alkyl halide-CH2OR
OxidationPCC, PDC or other mild oxidants-CHO
HalogenationSOCl2, PBr3-CH2X (X = Cl, Br)

Comparative Analysis of Chemical Reactivity Across the Compound Series

The chemical reactivity of the synthesized analogues is expected to be significantly influenced by the electronic and steric nature of the substituents.

The reactivity of the hydroxymethyl group is dependent on the electronic nature of the aromatic ring. Electron-donating groups, such as the dimethylamino group, increase the electron density on the ring and can stabilize a positive charge on the benzylic carbon, thus facilitating reactions that proceed through a carbocation intermediate. vedantu.com Conversely, electron-withdrawing groups like the nitro group would destabilize such an intermediate, thereby decreasing the rate of these reactions. orientjchem.orgresearchgate.net For example, the rate of acid-catalyzed dehydration or nucleophilic substitution at the benzylic position would be expected to be higher for analogues with stronger electron-donating groups and lower for those with stronger electron-withdrawing groups.

The aromatic ring itself is activated towards electrophilic aromatic substitution by the powerful electron-donating dimethylamino group and deactivated by the electron-withdrawing nitro group. libretexts.orgvedantu.comlumenlearning.com The directing effects of these groups would dictate the position of further substitution. The dimethylamino group is an ortho-, para-director, while the nitro group is a meta-director. In the parent compound, the positions ortho to the dimethylamino group are sterically hindered, making the position ortho to the hydroxymethyl group the most likely site for electrophilic attack.

The nitro group can undergo reduction to an amino group under various conditions, which in turn would dramatically alter the electronic properties and reactivity of the molecule. The ease of this reduction could be influenced by the other substituents on the ring.

Structure-Property Relationships in Derivatized Compounds (Non-Biological Focus)

The systematic structural modifications would allow for a detailed investigation of structure-property relationships, particularly concerning the optical and electronic properties of these compounds.

Impact of Substituent Electronic and Steric Effects on Optical and Electronic Properties

This compound and its analogues can be considered "push-pull" systems, where the dimethylamino group acts as an electron donor ("push") and the nitro group as an electron acceptor ("pull"), connected by a π-conjugated system. mdpi.comrsc.orgrsc.org This electronic structure gives rise to interesting optical and electronic properties.

UV-Vis Absorption: The position of the maximum absorption wavelength (λmax) in the UV-Vis spectrum is expected to be highly sensitive to the electronic nature of the substituents. researchgate.netbiointerfaceresearch.comnih.gov A stronger electron-donating group or a stronger electron-withdrawing group should lead to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the λmax. Conversely, replacing the dimethylamino group with a weaker donor or the nitro group with a weaker acceptor should result in a hypsochromic (blue) shift. Moving the nitro group to a different position would also significantly impact the electronic coupling and thus the absorption spectrum. ias.ac.in

Solvatochromism: Push-pull molecules often exhibit solvatochromism, where the color of their solution changes with the polarity of the solvent. mdpi.comwikipedia.org This is due to a change in the dipole moment of the molecule upon electronic excitation. The magnitude of the solvatochromic shift is related to the extent of intramolecular charge transfer (ICT) from the donor to the acceptor group. rsc.org By systematically varying the donor and acceptor strengths, the degree of ICT and thus the solvatochromic behavior can be tuned.

Electronic Properties: The electronic properties, such as the oxidation and reduction potentials, would also be influenced by the substituents. A stronger electron-donating group would make the molecule easier to oxidize, while a stronger electron-withdrawing group would make it easier to reduce. These properties could be investigated using techniques like cyclic voltammetry.

The following table provides a qualitative prediction of the effect of substituent modifications on the optical properties:

ModificationExpected Effect on λmaxRationale
Stronger EDG (e.g., -NEt2)Bathochromic shiftEnhanced push-pull character, smaller HOMO-LUMO gap.
Weaker EDG (e.g., -NH2)Hypsochromic shiftReduced push-pull character, larger HOMO-LUMO gap.
Stronger EWG (e.g., -CN)Bathochromic shiftEnhanced push-pull character, smaller HOMO-LUMO gap.
Weaker EWG (e.g., -Cl)Hypsochromic shiftReduced push-pull character, larger HOMO-LUMO gap.

Steric effects can also play a role by influencing the planarity of the molecule. numberanalytics.comnumberanalytics.comlibretexts.orgcdnsciencepub.com For example, bulky substituents ortho to the nitro or dimethylamino groups could cause these groups to twist out of the plane of the aromatic ring, reducing the π-conjugation and leading to a hypsochromic shift in the absorption spectrum.

Correlations Between Molecular Structure and Spectroscopic Signatures

The spectroscopic characteristics of this compound and its analogues are intrinsically linked to their molecular architecture. The interplay between the electron-donating dimethylamino group, the electron-withdrawing nitro group, and the hydroxymethyl group on the aromatic ring gives rise to distinct signatures in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Understanding these correlations is fundamental to the structural elucidation and characterization of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is directly influenced by the nature and position of substituents on the benzene (B151609) ring.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound can be predicted by analyzing the electronic effects of its substituents. The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group (EDG) through resonance (+R effect) and moderately withdrawing through induction (-I effect). Conversely, the nitro group (-NO₂) is a potent electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). The hydroxymethyl group (-CH₂OH) is weakly deactivating.

In the parent compound, the aromatic protons are subject to these competing effects. The -N(CH₃)₂ group tends to increase electron density, particularly at the ortho and para positions, causing upfield shifts (lower δ values) for nearby protons. The -NO₂ group, however, decreases electron density, leading to downfield shifts (higher δ values).

The following trends are observed in related analogues:

Aromatic Protons: In aromatic systems, protons ortho and para to an EDG are shielded (shifted upfield), while those ortho and para to an EWG are deshielded (shifted downfield). For this compound, the proton at C5 is ortho to both the -N(CH₃)₂ and -NO₂ groups, leading to a complex electronic environment. The proton at C2 is ortho to the -NO₂ group and meta to the -N(CH₃)₂, likely resulting in a significant downfield shift. The proton at C6 is ortho to the -N(CH₃)₂ group and meta to the -NO₂ group, which would result in an upfield shift compared to benzene.

Dimethylamino Protons: The protons of the -N(CH₃)₂ group typically appear as a singlet. The electronic nature of the aromatic ring influences its chemical shift. In N,N-dimethyl-4-nitroaniline, this signal appears around 3.1 ppm. The presence of an additional nitro group ortho to the dimethylamino group generally causes a downfield shift.

Hydroxymethyl Protons: The benzylic protons of the -CH₂OH group will appear as a singlet, or a doublet if coupled to the hydroxyl proton. Their chemical shift is influenced by the substituents on the ring. In 4-nitrobenzyl alcohol, these protons appear around 4.6-4.7 ppm. rsc.org The hydroxyl proton itself will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

CompoundAromatic Protons (δ, ppm)-N(CH₃)₂ Protons (δ, ppm)-CH₂OH Protons (δ, ppm)
N,N-Dimethyl-4-nitroaniline8.05 (d), 6.79 (d)3.18 (s)-
N,N-Dimethyl-2-nitroaniline~7.0-8.0 (m)2.9-3.0 (s)-
4-Nitrobenzyl alcohol8.22 (d), 7.60 (d)-4.65 (d)
3-Nitrobenzyl alcohol8.19 (s), 8.10 (d), 7.67 (d), 7.52 (t)-4.80 (s)

¹³C NMR Spectroscopy:

The principles of electron donation and withdrawal also govern the ¹³C NMR chemical shifts.

Aromatic Carbons: Carbon atoms attached to electron-donating groups are shielded (shifted upfield), while those attached to electron-withdrawing groups are deshielded (shifted downfield). The ipso-carbon attached to the -NO₂ group will be significantly deshielded. The ipso-carbon attached to the -N(CH₃)₂ group will also be deshielded, though the shielding effect is observed at the ortho and para carbons.

Alkyl Carbons: The carbon of the -N(CH₃)₂ group in related nitroanilines typically resonates around 40-45 ppm. The benzylic carbon of the -CH₂OH group in nitrobenzyl alcohols appears in the range of 60-65 ppm. chemicalbook.com

CompoundAromatic Carbons (δ, ppm)-N(CH₃)₂ Carbon (δ, ppm)-CH₂OH Carbon (δ, ppm)
4-Nitrobenzyl alcohol149.9, 147.2, 127.3, 123.6-63.5
Methanol (B129727)--49.9

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

N-O Stretching: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. The exact position is sensitive to the electronic environment.

C-N Stretching: The C-N stretching of the aromatic amine is observed in the 1250-1360 cm⁻¹ region.

O-H Stretching: The hydroxyl group of the methanol moiety will show a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups appears just below 3000 cm⁻¹.

Aromatic C=C Stretching: These vibrations are typically seen as a series of peaks in the 1450-1600 cm⁻¹ region.

For instance, the IR spectrum of 3-nitrobenzyl alcohol shows characteristic peaks that can be correlated with its structure. researchgate.net The presence of both a strong electron-donating group and a strong electron-withdrawing group on the same ring in this compound can influence the bond strengths and thus the vibrational frequencies of these groups compared to simpler analogues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelength of maximum absorbance (λ_max). The presence of chromophores (e.g., the benzene ring, nitro group) and auxochromes (e.g., the dimethylamino group, hydroxyl group) determines the λ_max.

The benzene ring itself has absorption bands around 255 nm. The nitro group is a strong chromophore, and when attached to the benzene ring, it causes a bathochromic (red) shift to longer wavelengths. The dimethylamino group, a powerful auxochrome, causes a further significant red shift, especially when it is para to the nitro group, allowing for an extended π-conjugated system. This intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group results in a strong absorption band at a longer wavelength.

For example, the photochemistry of nitrobenzyl alcohols has been studied, revealing changes in their UV spectra upon irradiation, which is indicative of their electronic structure. cdnsciencepub.com The λ_max for this compound is expected to be at a significantly longer wavelength than that of either nitrobenzene (B124822) or N,N-dimethylaniline alone, due to the push-pull nature of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

In the electron ionization (EI) mass spectrum of this compound (Molecular Weight: 196.20 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 196. The fragmentation pattern would be dictated by the stability of the resulting ions.

Benzylic Cleavage: A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of the hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da) from the molecular ion. Loss of the entire -CH₂OH group (31 Da) to form a stable benzylic cation is also highly probable, which would give a significant peak at m/z 165.

Fragmentation of Substituents: The nitro group can fragment through the loss of •NO (30 Da) or •NO₂ (46 Da). The dimethylamino group can lose a methyl radical (•CH₃, 15 Da).

Analysis of the mass spectra of related compounds like 4-hydroxy-3-nitrobenzyl alcohol and 3-nitrobenzyl alcohol provides insight into these expected fragmentation pathways. nist.govnist.gov The relative abundance of the fragment ions provides clues to the stability of different parts of the molecule.

Future Research Directions and Methodological Advancements in 4 Dimethylamino 3 Nitrophenyl Methanol Chemistry

Emerging Synthetic Strategies for Highly Functionalized Aromatic Alcohols

The synthesis of polysubstituted aromatic alcohols like [4-(Dimethylamino)-3-nitrophenyl]methanol often involves multi-step processes that can be inefficient. Future research is increasingly focused on more direct and sustainable methods. One promising area is the late-stage functionalization (LSF) of C-H bonds, which allows for the introduction of functional groups onto a pre-existing aromatic core in the later stages of a synthesis. nih.gov This approach avoids the need for lengthy de novo syntheses and the use of pre-functionalized starting materials. Catalytic methods, particularly those employing ruthenium, have shown success in the direct coupling of alcohols and hydroxylamine (B1172632) hydrochloride salts, offering an environmentally benign protocol where water and hydrogen are the only byproducts. researchgate.net

Furthermore, transition-metal-free conditions are gaining traction for their sustainability. For instance, radical coupling reactions of aromatic alcohols have been developed, providing a green and efficient pathway for creating new C-C bonds. researchgate.net These emerging strategies could be adapted for the synthesis of this compound and its derivatives, potentially leading to more efficient and environmentally friendly production methods.

Recent advancements in the synthesis of functionalized alcohols are summarized in the table below:

Synthetic StrategyKey FeaturesPotential Application to this compound
Late-Stage C-H Functionalization Introduction of functional groups at a late stage of synthesis, improving efficiency. nih.govDirect introduction of the methanol (B129727) group or other functionalities onto a substituted aniline (B41778) precursor.
Catalytic Coupling Reactions Use of catalysts (e.g., Ruthenium) for direct bond formation with minimal byproducts. researchgate.netEfficient and atom-economical synthesis from simpler starting materials.
Transition-Metal-Free Radical Coupling Avoids the use of heavy metals, offering a more sustainable approach. researchgate.netGreener synthesis pathways for the target compound and its derivatives.
Ullmann-type Coupling Reactions Copper-catalyzed reactions for forming C-O bonds, useful in synthesizing aryloxy phenols. nih.govSynthesis of ether derivatives of this compound.

Advanced Spectroscopic Techniques for Dynamic Studies and In Situ Monitoring

Understanding the reaction mechanisms and kinetics involving this compound requires sophisticated analytical tools that can monitor reactions in real-time. In situ monitoring techniques are crucial for observing transient intermediates and understanding complex reaction networks. The combination of LED illumination with Nuclear Magnetic Resonance (NMR) spectroscopy (LED-NMR) and its integration with UV/Vis absorption spectroscopy (UV-NMR) are powerful tools for studying light-induced transformations. researchgate.net These methods allow for the simultaneous acquisition of kinetic data for both paramagnetic and diamagnetic species. researchgate.net

For non-photochemical reactions, time-resolved kinetic NMR experiments that utilize rapid mixing and continuous flow can provide high-resolution spectral data on off-equilibrium chemical reactions with millisecond time resolution. nih.gov Furthermore, the application of Compressed Sensing-NMR can significantly reduce the data acquisition time for 2D NMR experiments, making it feasible to follow reaction kinetics and identify intermediate species in complex mixtures. rsc.orgresearchgate.net These advanced spectroscopic methods will be instrumental in elucidating the reaction pathways of this compound.

Spectroscopic TechniquePrincipleApplication in Studying this compound
LED-NMR / UV-NMR Combines in situ light illumination with NMR and UV/Vis spectroscopy. researchgate.netReal-time monitoring of photochemical reactions and identification of transient species.
Time-Resolved Kinetic NMR Uses rapid mixing and continuous flow for monitoring off-equilibrium reactions. nih.govHigh-resolution kinetic studies of fast reactions involving the compound.
Compressed Sensing-NMR Reduces data acquisition time for 2D NMR experiments. rsc.orgresearchgate.netEnables the use of 2D NMR for kinetic analysis of complex reaction mixtures.

Development of Predictive Computational Models for Complex Chemical Systems

Computational chemistry offers powerful tools for predicting the reactivity and properties of complex molecules, thereby guiding experimental work. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules and predicting their reactivity. For instance, DFT calculations can be used to assess the dehydrogenation energy of aromatic compounds on catalyst surfaces. mdpi.com Time-dependent DFT (TDDFT) can be employed to study the nonlinear optical properties of molecules with donor-acceptor functionalities, which is relevant for derivatives of this compound. researchgate.net

Reactive force field (ReaxFF) molecular dynamics simulations are another powerful tool for studying complex reaction mechanisms, such as pyrolysis and combustion of aromatic compounds at high temperatures. mdpi.comrsc.org These simulations can reveal initiation pathways and the formation of various reactive species. rsc.org By applying these computational models to this compound, researchers can gain insights into its thermal stability, reaction mechanisms, and potential for forming new materials. Molecular dynamics simulations can also be used to predict interfacial interactions between functionalized molecules and polymer matrices, which is crucial for designing new composite materials. mdpi.com

Computational ModelMethodologyPredictive Capability for this compound
Density Functional Theory (DFT) Quantum mechanical modeling to calculate electronic structure. mdpi.comPrediction of reactivity, reaction energies, and spectroscopic properties.
Time-Dependent DFT (TDDFT) Extension of DFT for studying excited states and optical properties. researchgate.netCalculation of nonlinear optical properties for materials science applications.
Reactive Molecular Dynamics (ReaxFF) Simulates chemical reactions by dynamically breaking and forming bonds. rsc.orgModeling of pyrolysis, combustion, and other complex reaction pathways.
Classical Molecular Dynamics Simulates the physical movements of atoms and molecules. researchgate.netPrediction of material properties and interfacial interactions in composites.

Exploration of this compound Derivatives in Novel Material Science Applications (Excluding Biomedical)

The unique combination of electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, along with a reactive hydroxyl group, makes this compound a promising scaffold for novel materials. A significant area of exploration is in nonlinear optical (NLO) materials. Organic molecules with strong donor-acceptor character, such as nitroaniline derivatives, are known to exhibit large second-harmonic generation (SHG) efficiencies. researchgate.net Co-crystallization of molecules like 3-nitroaniline (B104315) and 3-nitrophenol (B1666305) has been shown to enhance NLO properties. Derivatives of this compound could be designed to optimize these properties for applications in optical communications and data storage. jhuapl.edu

Another exciting avenue is the development of photo-responsive and photocleavable polymers. The ortho-nitrobenzyl group is a well-known photolabile moiety used in polymer and materials science. mdpi.comresearchgate.net Upon UV irradiation, o-nitrobenzyl ethers can be cleaved, allowing for the controlled release of molecules or changes in material properties. nih.govnih.gov By analogy, derivatives of this compound could be incorporated into polymer networks to create materials that can be degraded or modified with light, finding applications in photoresists, functional coatings, and smart materials. mdpi.comacs.org

Unexplored Reactivity and Transformation Pathways of the Compound

The multifunctionality of this compound presents numerous opportunities for exploring novel chemical transformations. The interplay between the dimethylamino, nitro, and methanol groups can lead to unique reactivity.

Photoreactivity : While o-nitrobenzyl alcohols are known to rearrange to o-nitrosobenzaldehydes upon photolysis, the photochemistry of m- and p-nitrobenzyl alcohols in aqueous solutions can proceed through an intramolecular photoredox pathway, which is not observed in organic solvents. cdnsciencepub.com The presence of both a nitro and a dimethylamino group could lead to complex photochemical behavior for this compound, which remains to be investigated.

Transformations of the Dimethylamino Group : The dimethylamino group is a versatile directing group in aromatic functionalization. nih.gov Recent advances have shown that it can also be a transformable functional group. For example, nickel-catalyzed C-N borylation can convert the dimethylamino group into a boronic ester, which can then participate in a wide range of C-B functionalization reactions. nih.govlookchem.com This opens up pathways to a vast array of new derivatives. Other methods for the substitution of the dimethylamino group, for instance in gramine (B1672134) derivatives, have also been developed. researchgate.net

Reactivity of the Benzyl (B1604629) Alcohol Moiety : The reactivity of benzyl alcohols is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups like the nitro group generally decrease the rate of reactions that proceed through a carbocation intermediate. stackexchange.com However, the ortho-nitro group can sometimes participate as an internal nucleophile, promoting solvolysis. nih.gov The combined electronic effects of the nitro and dimethylamino groups on the reactivity of the benzylic alcohol in this compound are not well-studied and could lead to interesting and selective transformations. Catalytic methods for the transformation of alcohols, such as oxidative dehydroxymethylation, could also be applied to generate novel products. nih.gov

Further research into these areas will undoubtedly expand the synthetic utility and application scope of this highly functionalized aromatic alcohol.

Q & A

What are the common synthetic routes for [4-(Dimethylamino)-3-nitrophenyl]methanol, and how can reaction conditions be optimized for higher yields?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, such as nitration, methylation, and reduction. For example, a nitrophenyl intermediate can be functionalized via Grignard reactions or catalytic hydrogenation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) or mixed solvents (acetonitrile/water, 1:1) improve solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C under inert atmospheres (e.g., N₂) to prevent oxidation of sensitive groups like –NH(CH₃)₂ .
  • Catalysts : Silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) are used for nitro group stabilization and regioselective functionalization .
    Purification via silica gel column chromatography with hexane/ethyl acetate gradients typically yields 46–55% purity .

How can structural contradictions in NMR data for this compound derivatives be resolved?

Level: Advanced
Answer:
Discrepancies in ¹H/¹³C-NMR signals (e.g., aromatic proton splitting or unexpected shifts) often arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can alter hydrogen bonding interactions, especially with –OH or –NH groups .
  • Tautomerism : The dimethylamino group may participate in resonance, shifting δ values for adjacent nitro and hydroxyl protons .
    Resolution strategies :
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and validate experimental data .

What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature?

Level: Advanced
Answer:
Stability studies should address:

  • Thermal degradation : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., mp 78–81°C for related nitrophenols ).
  • pH sensitivity : Perform accelerated stability testing in buffers (pH 1–13) at 25–60°C. Nitro groups are prone to reduction under acidic conditions, while hydroxyl groups may oxidize in basic media .
  • Light sensitivity : Store samples in amber vials at RT (2–8°C) to prevent photodegradation .

How do substituents on the aromatic ring influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Answer:
The dimethylamino (–N(CH₃)₂) and nitro (–NO₂) groups exert opposing electronic effects:

  • Nitro group : Strong electron-withdrawing meta-director, reducing electron density at the para position and slowing electrophilic attacks .
  • Dimethylamino group : Electron-donating para-director, enhancing reactivity at the ortho and para positions .
    Experimental validation :
  • Kinetic assays : Compare reaction rates with analogs lacking substituents (e.g., 3-nitrophenylmethanol).
  • Hammett plots : Quantify substituent effects using σ values .

What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

Level: Basic
Answer:

  • HPLC-DAD/UV : Use C18 columns with methanol/water gradients (0.1% formic acid) for separation; LOD < 0.1% .
  • LC-MS/MS : Detects low-abundance byproducts (e.g., sulfonated or acylated derivatives) via MRM transitions .
  • Elemental analysis : Confirms purity by matching theoretical vs. experimental C/H/N/O percentages .

How can computational modeling predict the biological activity of this compound derivatives?

Level: Advanced
Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., enzymes like MTHFD2) .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity data .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

What are the key challenges in synthesizing enantiomerically pure derivatives of this compound?

Level: Advanced
Answer:

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) or enzymatic kinetic resolution with lipases .
  • Asymmetric catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry .

How does the nitro group in this compound influence its spectroscopic and redox properties?

Level: Basic
Answer:

  • UV-Vis : Strong absorbance at ~400 nm due to n→π* transitions in the nitro group .
  • Electrochemical behavior : Cyclic voltammetry shows irreversible reduction peaks at -0.8 V (vs. Ag/AgCl) corresponding to nitro → amine conversion .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic
Answer:

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors .
  • Waste disposal : Neutralize acidic/basic residues before discarding .

How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

Level: Advanced
Answer:

  • Deuterium labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track proton transfer steps via ²H-NMR .
  • ¹⁵N/¹³C labeling : Use isotopically enriched starting materials to map bond formation/cleavage in MS/MS fragmentation .

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